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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

Topic: PF-05089771 Tosylate for the Study of Voltage-Gated Sodium Channel Nav1.7
Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial query suggested PF-05089771 tosylate is used for studying
protein acetylation. Our research indicates this is incorrect. PF-05089771 is a potent and
selective inhibitor of the voltage-gated sodium channel Nav1.7 and has been investigated for
its analgesic properties. This document provides detailed information and protocols for its use
in studying Nav1.7. For information on a molecule relevant to protein acetylation, please refer
to the section on the KAT6A inhibitor PF-07248144.

Introduction to PF-05089771 Tosylate

PF-05089771 is a potent, selective, and orally active small-molecule inhibitor of the voltage-
gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a key component in pain signaling pathways,
and its inhibition has been a major focus for the development of novel analgesics.[4][5] Genetic
studies in humans have validated Nav1.7 as a crucial mediator of pain perception. Loss-of-
function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference
to pain, while gain-of-function mutations are associated with severe pain disorders like

inherited erythromelalgia.[4] PF-05089771 was developed by Pfizer to selectively block this
channel and has been evaluated in clinical trials for various pain conditions, including diabetic
peripheral neuropathy.[4][6][7]
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Mechanism of Action

PF-05089771 functions as a state-dependent blocker of Navl1.7 channels.[5][8] It preferentially
binds to the channel when it is in a depolarized, non-conducting state (fast-inactivated or slow-
inactivated).[8][9] The binding of PF-05089771 to the voltage-sensor domain (VSD) of domain
IV of the channel stabilizes it in a non-conducting conformation.[8][9] This state-dependent
mechanism allows for a targeted inhibition of Nav1.7 in actively firing neurons, such as
nociceptors, which are responsible for transmitting pain signals.
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Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Quantitative Data
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Table 1: In Vitro Potency (IC50) of PF-05089771 Across

Species
Species Nav1.7 IC50 (nM)
Human 11[2][3]
Cynomolgus Monkey 12[2][3]
Dog 13[2][3]
Mouse 8[2](3]
Rat 171[2][3]

Table 2: Selectivity of PF-05089771 for Human Nav

Channel Subtypes
Nav Subtype IC50 (pM) Selectivity vs. Nav1.7 (fold)
Navl.1 0.85 ~77
Nav1.2 0.11 10[2]
Nav1.3 11 ~1000
Navl.4 10 ~909
Navl.5 >10[2] >909
Navl.6 0.16 ~15
Nav1.8 >10[2] >909

Experimental Protocols

Electrophysiological Assessment of Nav1.7 Inhibition

This protocol describes a whole-cell patch-clamp assay to measure the inhibitory effect of PF-

05089771 on Navl.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:
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o HEK293 cells stably expressing human Nav1l.7

e PF-05089771 tosylate stock solution (e.g., 10 mM in DMSO)

o External solution (in mM): 140 NaCl, 3 KCI, 1 MgClz, 1 CaClz, 10 HEPES, 10 Glucose (pH
7.4 with NaOH)

e Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH)

Patch-clamp rig with amplifier and data acquisition system

Procedure:

o Prepare serial dilutions of PF-05089771 in the external solution to achieve the desired final
concentrations.

e Culture HEK293-hNav1.7 cells on glass coverslips.

o Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the
external solution.

o Establish a whole-cell patch-clamp configuration on a single cell.

o To assess state-dependent inhibition, use a voltage protocol that holds the cell at a
depolarized potential to accumulate channels in the inactivated state before the test pulse. A
typical protocol would be a holding potential of -120 mV, followed by a 5-second conditioning
prepulse to the V¥ of inactivation (around -70 to -80 mV), and then a 20 ms test pulse to 0
mV to elicit the sodium current.

¢ Record baseline Nav1.7 currents.

o Perfuse the cell with the external solution containing a known concentration of PF-05089771.

o After a few minutes of incubation, record the Nav1.7 currents again using the same voltage
protocol.

» Repeat with increasing concentrations of PF-05089771 to generate a concentration-
response curve.
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o Calculate the ICso value by fitting the data to a Hill equation.
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Caption: Workflow for electrophysiological testing of PF-05089771.

Application in Preclinical Models

PF-05089771 has been used in various preclinical models to investigate the role of Nav1.7 in
pain. For example, it has been shown to block the spontaneous firing of sensory neurons
derived from induced pluripotent stem cells (iPSCs) of patients with inherited erythromelalgia.

Addendum: A Note on Protein Acetylation and
KATG6A Inhibition

While PF-05089771 is not involved in protein acetylation, this is a critical area of research,
particularly in oncology. A key enzyme in this process is the K-acetyltransferase 6A (KAT6A).
Pfizer is developing a different compound, PF-07248144, as a small molecule inhibitor of
KAT6A.[10]

Mechanism of KAT6A and its Inhibition: KAT6A is a histone acetyltransferase that, as part of
the BRPF1 complex, acetylates histone H3 at lysine 23 (H3K23ac).[10] This acetylation leads
to a more relaxed chromatin structure, which facilitates gene transcription.[10] Aberrant KAT6A
activity is implicated in certain cancers, such as acute myeloid leukemia and breast cancer.[10]
[11] Inhibition of KAT6A by molecules like PF-07248144 can induce cancer cell senescence
and arrest tumor growth.[10]
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Caption: Simplified pathway of KAT6A action and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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